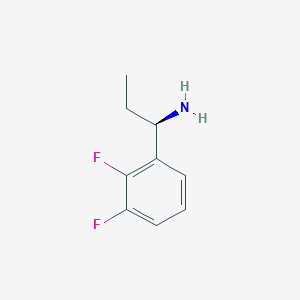
(R)-1-(2,3-Difluorophenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2,3-Difluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of two fluorine atoms on the phenyl ring and an amine group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,3-Difluorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,3-difluorobenzene.
Halogenation: The precursor undergoes halogenation to introduce the fluorine atoms at the desired positions on the phenyl ring.
Chiral Amine Introduction:
Industrial Production Methods
In an industrial setting, the production of ®-1-(2,3-Difluorophenyl)propan-1-amine may involve:
Catalytic Hydrogenation: Using a chiral catalyst to ensure the desired enantiomer is produced.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,3-Difluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, imines, nitriles, and substituted phenyl compounds.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(2,3-Difluorophenyl)propan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its chiral nature makes it a valuable tool for investigating enantioselective interactions in biological systems.
Medicine
In the field of medicine, ®-1-(2,3-Difluorophenyl)propan-1-amine is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents targeting specific receptors or enzymes.
Industry
Industrially, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of ®-1-(2,3-Difluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2,3-Difluorophenyl)propan-1-amine: The enantiomer of the compound, differing in its chiral configuration.
1-(2,3-Difluorophenyl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.
1-(2,3-Difluorophenyl)butan-1-amine: A structurally similar compound with a longer carbon chain.
Uniqueness
®-1-(2,3-Difluorophenyl)propan-1-amine is unique due to its specific chiral configuration and the presence of two fluorine atoms on the phenyl ring
This detailed article provides a comprehensive overview of ®-1-(2,3-Difluorophenyl)propan-1-amine, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H11F2N |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(1R)-1-(2,3-difluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11F2N/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5,8H,2,12H2,1H3/t8-/m1/s1 |
InChI Key |
PRKPVGCHEHVENS-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@H](C1=C(C(=CC=C1)F)F)N |
Canonical SMILES |
CCC(C1=C(C(=CC=C1)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione](/img/structure/B12332951.png)
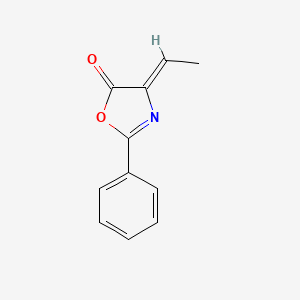
![(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydrazinylidene-1,3-diazinan-2-one](/img/structure/B12332959.png)
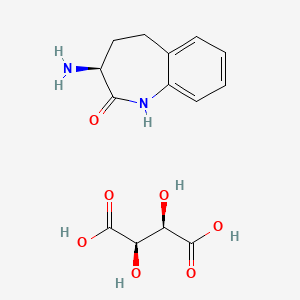
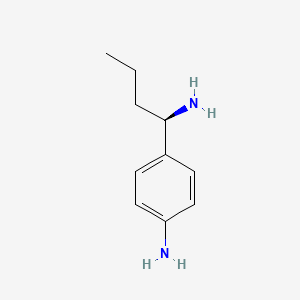
![4-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid](/img/structure/B12332979.png)
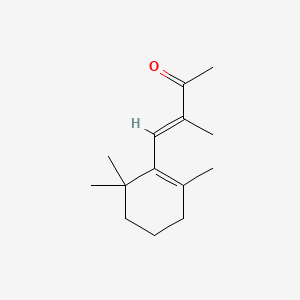
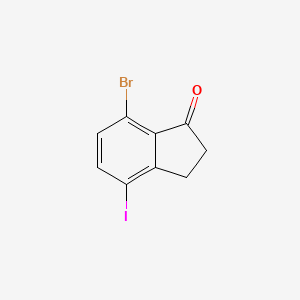
![Carbamic acid, [(3-methoxyphenyl)methylene]-, 1,1-dimethylethyl ester](/img/structure/B12333011.png)
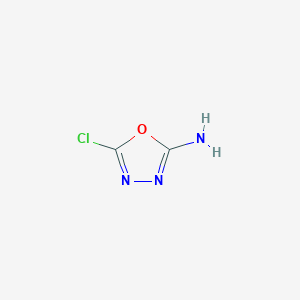
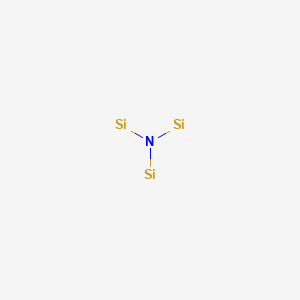
![2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol](/img/structure/B12333019.png)
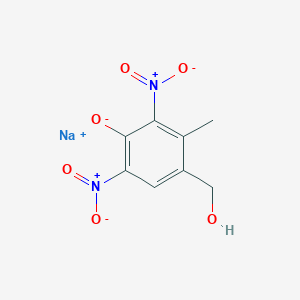
![1,7-Dioxacyclotetradeca-3,9-diene-2,8-dione,5,11-dihydroxy-6,14-dimethyl-, [5S-(3E,5R*,6S*,9E,11S*,14S*)]-](/img/structure/B12333035.png)
